molecular formula C13H9F3O B6340724 5-Phenyl-3-trifluoromethylphenol, 95% CAS No. 1214380-76-3

5-Phenyl-3-trifluoromethylphenol, 95%

Cat. No. B6340724
CAS RN: 1214380-76-3
M. Wt: 238.20 g/mol
InChI Key: TVCOGQUEBQFGJQ-UHFFFAOYSA-N
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Description

5-Phenyl-3-trifluoromethylphenol (5-Phenyl-3-TFP) is an organic compound with a wide range of applications in the scientific field. It is a white, crystalline solid with a molecular formula of C10H8F3O and a molecular weight of 213.17 g/mol. It is soluble in most organic solvents, such as methanol, ethanol, and acetone, and is insoluble in water. 5-Phenyl-3-TFP is commonly used in organic synthesis and in the production of pharmaceuticals and other biologically active compounds. It is also used as a reagent in the synthesis of a variety of organic compounds and as a catalyst in the production of other chemicals.

Mechanism of Action

The mechanism of action of 5-Phenyl-3-TFP is not fully understood. It is believed that the compound acts as an electron-withdrawing group, which increases the acidity of the molecule and increases the reactivity of the molecule. In addition, the compound is believed to act as an electron-donating group, which decreases the acidity of the molecule and decreases the reactivity of the molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Phenyl-3-TFP are not fully understood. However, it is believed that the compound may act as an antioxidant and may have anti-inflammatory properties. In addition, the compound may have an inhibitory effect on the activity of certain enzymes, such as cyclooxygenase and lipoxygenase.

Advantages and Limitations for Lab Experiments

5-Phenyl-3-TFP has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of the compound is its high solubility in most organic solvents, which makes it easy to use in a variety of experiments. In addition, the compound is relatively stable, which makes it suitable for long-term storage. However, the compound is not very soluble in water, which can limit its use in certain experiments.

Future Directions

There are a number of potential future directions for 5-Phenyl-3-TFP research. One potential direction is to explore the compound’s potential applications in the pharmaceutical and biotechnology industries. In addition, research could be conducted to further understand the compound’s mechanism of action and its biochemical and physiological effects. Finally, research could be conducted to explore the potential of the compound as a catalyst in the production of other chemicals.

Synthesis Methods

5-Phenyl-3-TFP can be synthesized in a variety of ways. The most common method is a one-step synthesis reaction involving the reaction of phenol with trifluoroacetic anhydride. This reaction yields the desired product in yields of up to 95%. In addition, 5-Phenyl-3-TFP can be synthesized through a two-step synthesis reaction involving the reaction of phenol with trifluoroacetic acid, followed by the reaction of the resulting product with trifluoroacetic anhydride. This two-step reaction yields the desired product in yields of up to 99%.

Scientific Research Applications

5-Phenyl-3-TFP is used in a variety of scientific research applications. It is commonly used as a reagent in the synthesis of a variety of organic compounds, including pharmaceuticals and other biologically active compounds. It is also used as a catalyst in the production of other chemicals. In addition, 5-Phenyl-3-TFP is used in the synthesis of a variety of polymers, such as polyurethanes, polycarbonates, and polyesters. It is also used in the synthesis of a variety of metal-containing compounds, such as oxides and hydroxides.

properties

IUPAC Name

3-phenyl-5-(trifluoromethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3O/c14-13(15,16)11-6-10(7-12(17)8-11)9-4-2-1-3-5-9/h1-8,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVCOGQUEBQFGJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=C2)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80673498
Record name 5-(Trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Phenyl-3-trifluoromethylphenol

CAS RN

1214380-76-3
Record name 5-(Trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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